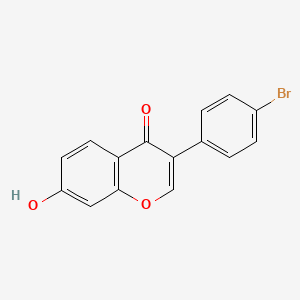

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Descripción general

Descripción

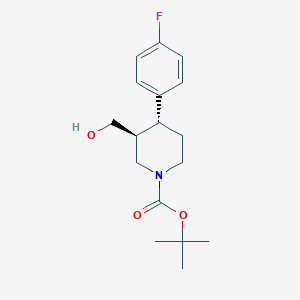

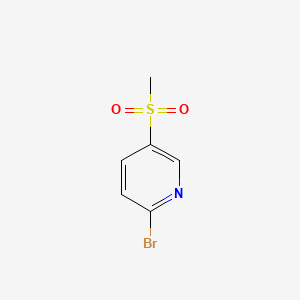

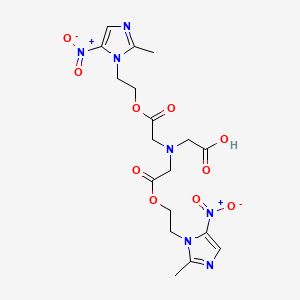

The compound "3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one" is a derivative of the chromen-4-one family, which is characterized by a 4H-chromen-4-one core structure. This core is a bicyclic system consisting of a benzene ring fused to a pyran ring containing an oxygen atom. The presence of a bromophenyl group and a hydroxy group in the compound suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of chromen-4-one derivatives can be achieved through various methods. For instance, the synthesis of related compounds involves the reaction of 4-hydroxy coumarin with aromatic aldehydes in the presence of a catalytic amount of piperidine, followed by treatment with hydrazine and phenylhydrazine to yield pyrazoles . Another method includes the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst . Additionally, a two-step synthesis involving cyclobenzylation and palladium-catalyzed C-H bond olefination has been reported . These methods highlight the versatility in synthesizing chromen-4-one derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a dibromoacetyl derivative of chromen-2-one has been determined, revealing intramolecular hydrogen bonding and π-π interactions . Similarly, the supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones has been established, showing significant π-stacking interactions . These findings suggest that the molecular structure of "3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one" would likely exhibit similar intramolecular and intermolecular interactions.

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions. The presence of functional groups such as hydroxy and bromophenyl can lead to reactions like nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles. Additionally, the hydroxy group can participate in the formation of hydrogen bonds and can be involved in further chemical transformations such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the crystallization and the overall stability of the compound . The hydroxy group can impact the solubility and hydrogen bonding capacity of the compound . The electrochemical properties of these compounds have been studied, showing redox processes that could be relevant for their potential biological activities . Theoretical studies, including ADMET and drug-likeness analysis, have been conducted to predict the behavior of these compounds in biological systems .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one and its derivatives have been a subject of interest in the synthesis of various biologically active compounds. For instance, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, highlighting their antimicrobial and antioxidant activities (Hatzade et al., 2008).

Efficient Syntheses of Polyhydroxylated Compounds

Santos, Silva, and Cavaleiro (2009) conducted research on hydroxylated 2,3-diaryl-9H-xanthen-9-ones, starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one. These studies are crucial in developing new chemical entities with potential applications in various fields (Santos, Silva, & Cavaleiro, 2009).

Antimicrobial and Anti-inflammatory Properties

Compounds derived from 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one have been isolated from natural sources like Belamcanda chinensis and shown to have antimicrobial and anti-inflammatory effects. Liu et al. (2008) conducted a study on tectorigenin monohydrate, an isoflavone from Belamcanda chinensis, demonstrating these properties (Liu, Ma, Gao, & Wu, 2008).

Anticancer Applications

A study by Singh et al. (2017) synthesized and characterized ruthenium flavanol complexes, including derivativesof 3-Hydroxy-2-(4-phenyl)-4H-chromen-4-one, and evaluated their anticancer activities against breast cancer cell lines. These complexes exhibited significant cytotoxic potential, indicating their potential use in cancer treatment (Singh, Saxena, Sahabjada, & Arshad, 2017).

Spectral Analysis and DFT Investigation

Al-Otaibi et al. (2020) focused on spectroscopic analysis and quantum mechanical studies of pharmacologically active flavonoid compounds, including derivatives of 3-(4-phenyl)-4H-chromen-4-one. Their research included studying intramolecular electron delocalization and photovoltaic efficiency, which are crucial for understanding the chemical properties of these compounds (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Synthesis for Medical Applications

Research by Alonzi et al. (2014) involved synthesizing novel polystyrene-supported TBD catalysts for the Michael addition, used in the synthesis of Warfarin and its analogues. This demonstrates the role of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one derivatives in the synthesis of medically relevant compounds (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).

Chemical Synthesis and Characterization

Yagodinets et al. (2019) explored the synthesis of nitrogen-containing heterocycles with a neoflavonoid moiety, starting from 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one. This research provides insights into the synthesis of complex organic molecules with potential pharmacological applications (Yagodinets, Rusnak, Lytvyn, Skrypska, Pitkovych, & Obushak, 2019).

Safety And Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation7. However, the specific safety and hazards associated with “3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one” are not readily available.

Direcciones Futuras

The future directions for research on “3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one” are not well-documented. However, given the interest in related compounds for their potential applications in various fields, it is likely that further research could explore the synthesis, properties, and potential applications of this compound8.

Propiedades

IUPAC Name |

3-(4-bromophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCRKXKWFTUSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419862 | |

| Record name | 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | |

CAS RN |

96644-05-2 | |

| Record name | 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)